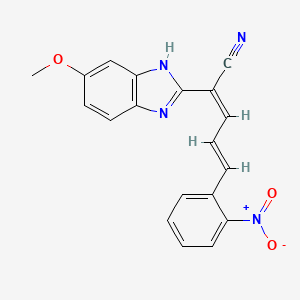
(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and a penta-2,4-dienenitrile chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the methoxy group at the 6-position. The penta-2,4-dienenitrile chain is then attached through a series of coupling reactions, and finally, the nitrophenyl group is introduced via nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted benzimidazole and nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-chlorophenyl)penta-2,4-dienenitrile
- (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-methylphenyl)penta-2,4-dienenitrile
Uniqueness
Compared to similar compounds, (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-15-9-10-16-17(11-15)22-19(21-16)14(12-20)7-4-6-13-5-2-3-8-18(13)23(24)25/h2-11H,1H3,(H,21,22)/b6-4+,14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUXIPVSSCTYAU-XTYQBWKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














